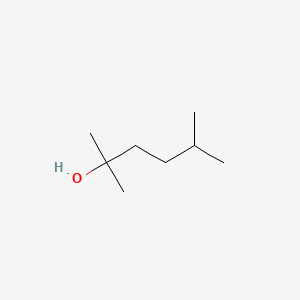

2,5-Dimethyl-2-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5594. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUIYNHIEXIFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190763 | |

| Record name | 2,5-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3730-60-7 | |

| Record name | 2,5-Dimethyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3730-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003730607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYL-2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethyl-2-hexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68RFU77XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 2,5-dimethyl-2-hexanol, a tertiary alcohol with applications in various chemical syntheses. The focus is on the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of alcohols. This document outlines two primary retrosynthetic pathways, provides detailed experimental protocols, and presents key analytical data for the final product.

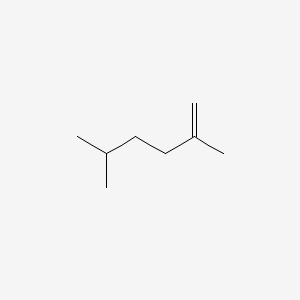

Retrosynthetic Analysis and Synthetic Pathways

The synthesis of this compound, a tertiary alcohol, can be efficiently achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two principal retrosynthetic disconnections are considered, providing flexibility in the choice of starting materials.

Route A: This pathway involves the reaction of isobutylmagnesium bromide with acetone (B3395972). The isobutyl Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone.

Route B: An alternative approach utilizes the reaction of methylmagnesium bromide with 4-methyl-2-pentanone. In this case, the methyl Grignard reagent is the nucleophile that adds to the ketone.

The choice between these routes may depend on the availability and cost of the starting materials. Both pathways are highly effective for the laboratory-scale synthesis of the target compound.

Caption: Retrosynthetic pathways for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Grignard reaction. The protocols are based on established methods for the synthesis of homologous tertiary alcohols and are adapted for the specific target molecule.[1][2][3]

General Considerations and Apparatus

All glassware must be thoroughly dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. The reaction should be conducted under an inert atmosphere. The apparatus typically consists of a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a nitrogen line), a pressure-equalizing dropping funnel, and a magnetic stirrer.

Synthesis of this compound via Route A (Isobutylmagnesium bromide and Acetone)

This protocol is adapted from established procedures for similar Grignard reactions.[1][2][3]

Step 1: Preparation of Isobutylmagnesium Bromide

-

Place magnesium turnings in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.

-

Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether (2 x portions).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: General experimental workflow for the Grignard synthesis.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 3730-60-7 |

| Boiling Point | 157-159 °C |

| Density | 0.814 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.424 |

Note: Physical properties can vary slightly based on purity and measurement conditions.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 0.88 (d, 6H), 1.15-1.25 (m, 2H), 1.21 (s, 6H), 1.40-1.50 (m, 2H), 1.60-1.75 (m, 1H), ~1.4 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 22.5, 25.2, 28.3, 29.3, 44.5, 70.8 |

| IR (neat, cm⁻¹) | 3380 (br, O-H), 2955, 2870 (C-H), 1468, 1365, 1145 (C-O) |

| Mass Spec (m/z) | 115 (M-CH₃)⁺, 73, 59, 43 |

Note: Spectroscopic data should be confirmed with internal standards and by comparison with reference spectra.

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere by trained personnel.

-

Diethyl ether is extremely flammable and volatile. The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.

-

Alkyl halides are irritants and may be harmful. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The quenching of the Grignard reaction is highly exothermic and should be performed slowly with adequate cooling.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures based on the specific requirements of their work.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethyl-2-hexanol, a tertiary alcohol with applications in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Chemical and Physical Properties

This compound is a branched-chain tertiary alcohol. Its structure, featuring a hydroxyl group on a tertiary carbon, dictates its characteristic reactivity and physical properties. It is a colorless liquid at room temperature with a distinct odor.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₈O | - | [1] |

| Molecular Weight | 130.23 | g/mol | [1] |

| Melting Point | -61.15 (estimate) | °C | [2][3] |

| Boiling Point | 155-156 | °C | [2][3][4] |

| Density | 0.8120 | g/cm³ | [2][3] |

| Refractive Index | 1.4220 (@ 20°C) | - | [2][3][5] |

| Flash Point | 52 | °C | [2][3] |

| Solubility in Water | Limited | - | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.19350 | - | [7] |

Synthesis of this compound

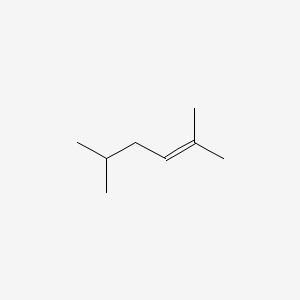

A primary method for the synthesis of this compound is the Grignard reaction, a versatile carbon-carbon bond-forming reaction in organic chemistry.[8] This involves the reaction of an appropriate Grignard reagent with a ketone. For the synthesis of this compound, the reaction would involve methylmagnesium bromide and 5-methyl-2-hexanone (B1664664).

Synthesis Pathway

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound via the Grignard reaction. Safety Precaution: All Grignard reactions must be conducted under anhydrous conditions in a well-ventilated fume hood. All glassware must be thoroughly dried before use.[9]

Materials:

-

Magnesium turnings

-

Methyl bromide

-

Anhydrous diethyl ether

-

5-Methyl-2-hexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. The mixture is refluxed until most of the magnesium has reacted to form a grayish solution of methylmagnesium bromide.

-

Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of 5-methyl-2-hexanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with constant stirring. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

Work-up and Isolation: The reaction mixture is carefully poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate. The resulting mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[10]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on concentration and solvent. The methyl groups attached to the carbinol carbon will appear as a singlet, while the other methyl groups and methylene (B1212753) protons will show characteristic splitting patterns (doublets, multiplets).

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, with the carbinol carbon appearing at a characteristic downfield shift.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[13]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the tertiary alcohol structure, the molecular ion peak may be weak or absent. A prominent peak is often observed at m/z 59, resulting from the alpha-cleavage of the C-C bond adjacent to the oxygen atom.[12][14]

Reactivity and Applications

As a tertiary alcohol, this compound exhibits characteristic reactivity. It is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. It can undergo dehydration in the presence of strong acids to form alkenes. The hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives.[1]

Due to its structure and reactivity, this compound can serve as a valuable intermediate in organic synthesis for the preparation of more complex molecules.[1] Its branched nature may also find applications in the formulation of certain industrial products.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[15] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[5] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. CAS 3730-60-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3730-60-7 [chemicalbook.com]

- 3. This compound CAS#: 3730-60-7 [m.chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. guidechem.com [guidechem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(3730-60-7) MS spectrum [chemicalbook.com]

- 13. 2-Hexanol, 2,5-dimethyl-, (S)- [webbook.nist.gov]

- 14. 2-Hexanol, 2,5-dimethyl-, (S)- [webbook.nist.gov]

- 15. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2,5-Dimethyl-2-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-2-hexanol, a tertiary alcohol of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

Molecular Structure

The structural formula of this compound is presented below, illustrating the atom numbering used for the assignment of spectroscopic signals.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | m | 1H | H5 |

| ~1.38 | t | 2H | H4 |

| ~1.18 | s | 6H | H1, H7 |

| ~1.12 | s | 1H | OH |

| ~1.08 | t | 2H | H3 |

| ~0.88 | d | 6H | H6, H10 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~70.7 | C2 |

| ~43.3 | C3 |

| ~29.2 | C1, C7 |

| ~28.2 | C5 |

| ~22.6 | C6, C10 |

| ~22.5 | C4 |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol.

| Wavenumber (cm⁻¹) | Description |

| ~3380 (broad) | O-H stretch (alcohol) |

| ~2955 | C-H stretch (alkane) |

| ~1366 | C-H bend (gem-dimethyl) |

| ~1148 | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by several key fragments. The data presented here was obtained by electron ionization (EI).

| m/z | Relative Intensity (%) | Putative Fragment |

| 112 | 5 | [M-H₂O]⁺ |

| 97 | 10 | [M-H₂O-CH₃]⁺ |

| 73 | 100 | [C₄H₉O]⁺ (α-cleavage) |

| 59 | 40 | [C₃H₇O]⁺ (α-cleavage) |

| 43 | 60 | [C₃H₇]⁺ |

Note: The molecular ion peak (m/z 130) is often weak or absent in the EI spectrum of tertiary alcohols.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[1] The solution should be clear and free of any particulate matter.[2] For alcohols, the position of the hydroxyl proton signal can be confirmed by adding a drop of D₂O to the sample, which results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally obtained to simplify the spectrum to a series of singlets for each unique carbon atom.[4][5]

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7]

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[9] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.[11]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Mass Spectrometry Fragmentation Pathway

The major fragmentation pathway for this compound in electron ionization mass spectrometry is alpha-cleavage, as depicted below.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. magritek.com [magritek.com]

- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2,5-Dimethyl-2-hexanol

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical Properties

This compound is a tertiary alcohol with a branched hydrocarbon chain.[1] Its molecular structure influences its physical characteristics, such as its state as a colorless liquid at room temperature and its solubility profile.[1][2] The chemical formula for this compound is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[1][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, with values collated from various sources.

| Physical Property | Value |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [1][3] |

| Appearance | Clear, colorless liquid[1][2] |

| Boiling Point | 155-156°C[4][5] |

| Melting Point | -61.15°C (estimate)[4][6] |

| Density | 0.8120 g/cm³[4] |

| Flash Point | 52°C[4][7] |

| Refractive Index | 1.4220[4][6] |

| Solubility | Soluble in polar and non-polar solvents; limited solubility in water.[1][2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are foundational for verifying the identity and purity of the compound in a laboratory setting.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of liquid.[8]

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)[8]

-

Clamp and stand

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.[9]

-

Heat the bath gently and stir to ensure uniform temperature distribution.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8][10] Record this temperature.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water exits through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and insert the stopper.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₃).

-

The density of this compound (ρₗ) can be calculated using the following formula, where ρw is the density of water at the experimental temperature: ρₗ = [(m₃ - m₁) / (m₂ - m₁)] * ρw

Determination of Solubility (Qualitative)

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add 1 mL of the solvent to the corresponding test tube.

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to each test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Allow the mixture to stand and observe if the this compound has dissolved completely to form a homogeneous solution or if it remains as a separate phase.

-

Record the substance as "soluble," "partially soluble," or "insoluble" for each solvent.[11] The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[11]

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Workflow for Qualitative Solubility Determination.

References

- 1. CAS 3730-60-7: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 3730-60-7 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. education.com [education.com]

An In-depth Technical Guide to 2,5-Dimethyl-2-hexanol (CAS Number: 3730-60-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-2-hexanol, a tertiary alcohol with significant applications in organic synthesis and potential relevance in the field of drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions, with a focus on providing practical experimental protocols and highlighting its utility for professionals in the pharmaceutical and chemical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a distinct odor.[1] As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structural feature that significantly influences its chemical reactivity and metabolic stability.[1] Its branched structure also imparts specific steric properties that affect its interactions with other molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3730-60-7 | [2] |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 137-141 °C | [3] |

| Density | ~0.819 g/cm³ (predicted) | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Stereochemistry | Achiral | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines the key spectroscopic features.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Signals corresponding to the different types of protons in the molecule, including the methyl groups, methylene (B1212753) groups, and the hydroxyl proton. The chemical shifts and splitting patterns are characteristic of the this compound structure. |

| ¹³C NMR | Resonances for each of the unique carbon atoms in the molecule, providing information about the carbon skeleton. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching bands are also observed. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of the molecule. |

Synthesis of this compound

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. For this compound, this can be achieved by reacting isobutylmagnesium bromide with acetone (B3395972).

Experimental Protocol: Grignard Synthesis

This protocol is adapted from the synthesis of the similar tertiary alcohol, 2-methyl-2-hexanol.[3]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Anhydrous acetone

-

10% Hydrochloric acid or 15% Sulfuric acid

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

-

Crushed ice

Procedure:

-

Preparation of the Grignard Reagent:

-

Ensure all glassware is thoroughly dried to prevent the quenching of the Grignard reagent.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

-

A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle refluxing of the ether.

-

Once the reaction has started, the remaining isobutyl bromide solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise with vigorous stirring. This reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition of acetone is complete, the reaction mixture is stirred at room temperature for at least one hour, or left to stand overnight.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is slowly poured onto a mixture of crushed ice and a dilute acid (hydrochloric or sulfuric acid) with stirring to decompose the magnesium alkoxide intermediate.

-

The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The ethereal solution is dried over an anhydrous drying agent (e.g., anhydrous potassium carbonate or calcium sulfate).

-

The drying agent is removed by filtration, and the ether is removed by distillation.

-

-

Purification:

-

The crude this compound is purified by fractional distillation. The fraction boiling between 137-141 °C is collected.[3]

-

Synthesis Workflow Diagram

Chemical Reactions of this compound

As a tertiary alcohol, this compound exhibits characteristic reactivity.

Oxidation

Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using acidified potassium dichromate) because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[5][6][7] This lack of a C-H bond prevents the formation of a carbonyl group.[6] This property is a key differentiator from primary and secondary alcohols, which are readily oxidized.[5][6]

Experimental Protocol: Oxidation Test

This protocol can be used to distinguish tertiary alcohols from primary and secondary alcohols.

Materials:

-

This compound

-

Potassium dichromate(VI) solution

-

Dilute sulfuric acid

-

Test tubes

-

Hot water bath

Procedure:

-

In a test tube, add a few drops of this compound to a solution of potassium dichromate(VI) acidified with dilute sulfuric acid.

-

Warm the test tube in a hot water bath.

-

Observation: In the case of this compound (a tertiary alcohol), the orange color of the dichromate(VI) solution will persist, indicating no reaction.[5] In contrast, with a primary or secondary alcohol, the solution would turn green due to the reduction of Cr₂O₇²⁻ to Cr³⁺.[5]

Esterification

This compound can undergo esterification with carboxylic acids, typically under acidic catalysis (Fischer esterification). However, the reaction with tertiary alcohols can be slower and more challenging due to steric hindrance around the hydroxyl group. Alternative methods, such as using acid chlorides or anhydrides, can be more effective.

Experimental Protocol: Fischer Esterification (General)

This is a general procedure for Fischer esterification.[8][9]

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Sodium bicarbonate solution

-

Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

-

In a round-bottom flask, combine this compound and an excess of the carboxylic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and then with brine.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed to yield the crude ester.

-

The ester can be purified by distillation.

Reaction Logic Diagramdot

References

- 1. CAS 3730-60-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. studymind.co.uk [studymind.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Structural Isomers of C8H18O Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C8H18O alcohols. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on the isomeric structures, physicochemical properties, experimental protocols, and applications of these compounds.

Introduction to C8H18O Alcohols

Alcohols with the molecular formula C8H18O, commonly known as octanols, are a diverse group of organic compounds that play significant roles in various scientific and industrial fields. Their structural diversity, arising from the numerous ways to arrange the eight carbon atoms and position the hydroxyl (-OH) group, leads to a wide range of physical and chemical properties. This isomeric complexity is of particular interest in drug discovery and development, where the specific three-dimensional structure of a molecule can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.

One of the most critical properties of octanols in a pharmaceutical context is their lipophilicity, often quantified by the octanol-water partition coefficient (log P). This parameter is a key determinant of a drug's ability to cross biological membranes and is a fundamental component of Lipinski's "Rule of Five" for predicting drug-likeness. The various structural isomers of C8H18O exhibit a spectrum of lipophilicities, making them valuable tools for understanding and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

This guide will systematically explore the structural landscape of C8H18O alcohols, present their key physicochemical data in a structured format, detail relevant experimental methodologies, and discuss their applications in the pharmaceutical sciences.

Structural Isomers of C8H18O Alcohols

There are 89 structural isomers of alcohols with the formula C8H18O. This vast number arises from the 18 possible carbon skeletons of octane, combined with the various unique positions for the hydroxyl group on each skeleton, leading to primary, secondary, and tertiary alcohols.

A representative list of these isomers is provided below, categorized by their carbon skeleton.

Skeleton 1: n-Octane

-

Octan-1-ol

-

Octan-2-ol

-

Octan-3-ol

-

Octan-4-ol

Skeleton 2: 2-Methylheptane

-

2-Methylheptan-1-ol

-

2-Methylheptan-2-ol

-

2-Methylheptan-3-ol

-

2-Methylheptan-4-ol

-

3-Methylheptan-1-ol

-

4-Methylheptan-1-ol

-

5-Methylheptan-1-ol

-

6-Methylheptan-1-ol

-

6-Methylheptan-2-ol

Skeleton 3: 3-Methylheptane

-

3-Methylheptan-1-ol

-

3-Methylheptan-2-ol

-

3-Methylheptan-3-ol

-

3-Methylheptan-4-ol

-

4-Methylheptan-2-ol

-

5-Methylheptan-2-ol

-

5-Methylheptan-3-ol

-

6-Methylheptan-3-ol

Skeleton 4: 4-Methylheptane

-

4-Methylheptan-1-ol

-

4-Methylheptan-2-ol

-

4-Methylheptan-3-ol

-

4-Methylheptan-4-ol

Skeleton 5: 2,2-Dimethylhexane

-

2,2-Dimethylhexan-1-ol

-

2,2-Dimethylhexan-3-ol

-

3,3-Dimethylhexan-1-ol

-

4,4-Dimethylhexan-1-ol

-

5,5-Dimethylhexan-1-ol

-

5,5-Dimethylhexan-2-ol

... and so on for the remaining 13 carbon skeletons. A comprehensive enumeration is extensive; however, this systematic approach based on the underlying alkane structure provides a clear framework for identifying all possible isomers.

Data Presentation: Physicochemical Properties

The physicochemical properties of C8H18O alcohol isomers vary significantly with their structure. Branching in the carbon chain and the position of the hydroxyl group (primary, secondary, or tertiary) influence properties such as boiling point, melting point, density, and solubility. The following tables summarize available quantitative data for a selection of C8H18O alcohol isomers.

Table 1: Physicochemical Properties of Selected C8H18O Alcohol Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) |

| Octan-1-ol | 111-87-5 | 195 | -16 | 0.824 @ 20°C | 0.3 |

| Octan-2-ol | 123-96-6 | 179 | -38 | 0.819 @ 20°C | 1.12 |

| Octan-3-ol | 589-98-0 | 173-175 | -45 | 0.819 @ 20°C | Insoluble |

| Octan-4-ol | 589-62-8 | 176-178 | - | 0.817 @ 20°C | - |

| 2-Ethylhexan-1-ol (B42007) | 104-76-7 | 184 | -76 | 0.833 @ 20°C | 1.0 |

| 2,2-Dimethylhexan-1-ol | 2370-13-0 | 183-185 | - | 0.831 @ 25°C | - |

| 3,5,5-Trimethylhexan-1-ol | 3452-97-9 | 194 | -70 | 0.828 @ 20°C | 0.4 |

Data sourced from PubChem and the NIST Chemistry WebBook. Missing values indicate a lack of readily available experimental data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, separation, and characterization of C8H18O alcohol isomers.

Synthesis of a Branched C8H18O Alcohol: 2-Ethylhexan-1-ol

Objective: To synthesize 2-ethylhexan-1-ol via the Guerbet reaction from n-butanol.

Materials:

-

n-Butanol

-

Sodium butoxide (catalyst)

-

High-pressure autoclave reactor

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Charge the autoclave reactor with n-butanol and a catalytic amount of sodium butoxide.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to a temperature of 200-240°C and pressurize with hydrogen gas to approximately 200 atm.

-

Maintain the reaction conditions for several hours, monitoring the reaction progress by taking aliquots and analyzing them by GC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform fractional distillation to separate the 2-ethylhexan-1-ol from unreacted n-butanol and other byproducts.

-

Collect the fraction corresponding to the boiling point of 2-ethylhexan-1-ol (approx. 184°C).

-

Confirm the identity and purity of the product using GC-MS and ¹H NMR spectroscopy.

Separation and Identification of C8H18O Alcohol Isomers by Gas Chromatography (GC)

Objective: To separate a mixture of C8H18O alcohol isomers and identify the components.

Instrumentation and Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

-

Helium carrier gas

-

Syringe for sample injection

-

A mixture of C8H18O alcohol isomers

-

Individual isomer standards for retention time comparison

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Prepare a dilute solution of the C8H18O alcohol isomer mixture in a suitable solvent (e.g., dichloromethane).

-

Inject the individual alcohol standards into the GC to determine their respective retention times.

-

Inject the isomer mixture into the GC under the specified conditions.

-

Record the chromatogram.

-

Identify the peaks in the mixture's chromatogram by comparing their retention times to those of the standards.

-

The relative peak areas can be used to estimate the proportion of each isomer in the mixture.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of a C8H18O alcohol isomer using ¹H and ¹³C NMR.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) as the solvent

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of the purified C8H18O alcohol isomer

Procedure:

-

Dissolve a small amount of the alcohol sample (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Add a small drop of TMS to the tube.

-

Acquire the ¹H NMR spectrum. Key signals to observe include:

-

The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (carbinol proton), which is typically found between 3.5 and 4.5 ppm.

-

The chemical shift of the hydroxyl proton, which is a broad singlet and can appear over a wide range (typically 1-5 ppm). Its position is concentration and temperature-dependent.

-

The integration of the signals, which corresponds to the number of protons.

-

-

Acquire the ¹³C NMR spectrum. The key signal is the carbon attached to the hydroxyl group, which typically resonates between 60 and 80 ppm.

-

(Optional) Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Analyze the chemical shifts, splitting patterns, and integration to elucidate the connectivity of the atoms and confirm the isomeric structure.

Mandatory Visualizations

Navigating the Safe Handling of 2,5-Dimethyl-2-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 2,5-Dimethyl-2-hexanol, a tertiary alcohol utilized in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this flammable and potentially hazardous chemical. This document summarizes key quantitative data, outlines emergency procedures, and provides detailed experimental context for safety assessments.

Core Safety and Physical Properties

This compound is a flammable liquid and vapor that requires careful handling to prevent ignition.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[2][3] The following tables summarize the critical safety and physical data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | [2][4][5][6] |

| Molecular Weight | 130.23 g/mol | [2][4][6] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 143 °C | [7] |

| Melting Point | -57 °C (lit.) | [2] |

| Flash Point | 52 °C (lit.) | [2] |

| Density | 0.8198 g/cm³ | [5] |

| Solubility | Soluble in polar solvents like water and also in non-polar solvents.[4][5] | [4][5] |

Table 2: Toxicological Data

| Hazard | Classification | Precautionary Statement | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. | [2][3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | H318: Causes serious eye damage. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. | [2][3] |

Table 3: Fire and Explosion Hazard Data

| Hazard | Classification | Precautionary Statement | Source |

| Flammability | Flammable liquid and vapor (Category 3) | H226: Flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. | [1] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. | [2] | |

| Fire-fighting Procedures | Wear self-contained breathing apparatus for firefighting if necessary. | [2] |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound from individual studies are not detailed in the provided safety data sheets, the hazard classifications are based on standardized testing protocols. For drug development and research applications requiring in-house verification or further investigation, the following standard methodologies are recommended:

-

Flash Point Determination: The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. Standard methods for determining the flash point of flammable liquids include the Tag Closed Cup Tester (ASTM D56) for liquids with a flash point below 93°C and the Pensky-Martens Closed Cup Tester (ASTM D93) for a wider range of liquids. The choice of method depends on the expected flash point and the viscosity of the substance.

-

Acute Oral Toxicity (LD50): The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value of LD50 for a substance is the dose required to kill half the members of a tested population after a specified test duration. The OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) is a commonly used protocol that uses a stepwise procedure with a small number of animals per step to classify the substance into one of five toxicity classes.

-

Skin Irritation/Corrosion: To assess the potential of a substance to cause skin irritation or corrosion, the OECD Guideline 404 (Acute Dermal Irritation/Corrosion) is employed. This method involves the application of the test substance to the skin of experimental animals (typically rabbits) and observing the effects over a period of time. In vitro methods, such as those using reconstructed human epidermis models, are also increasingly used as alternatives to animal testing.

-

Eye Irritation/Corrosion: The potential for a chemical to cause serious eye damage or irritation is typically assessed using the OECD Guideline 405 (Acute Eye Irritation/Corrosion) . This test, often referred to as the Draize test, involves applying the test substance to the eye of an experimental animal and observing the effects on the cornea, iris, and conjunctiva. As with skin irritation testing, in vitro alternatives are becoming more prevalent.

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and ensuring the safety of laboratory personnel.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid inhalation of vapor or mist.[2]

-

Use only in a well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools and take precautionary measures against static discharges.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical. The following workflows outline the necessary steps for handling spills and exposures.

Spill Response Workflow

A chemical spill should be handled promptly and safely. The following diagram illustrates the logical steps for responding to a this compound spill.

Caption: Logical workflow for responding to a this compound spill.

First-Aid Procedures

Immediate first aid can significantly reduce the severity of injuries resulting from chemical exposure. The following diagram outlines the appropriate first-aid measures for different routes of exposure to this compound.

Caption: First-aid workflow for exposure to this compound.

Disposal Considerations

Waste generated from the use of this compound, including contaminated absorbent materials from spills, must be disposed of as hazardous waste.[1][8] Containers should be tightly sealed, properly labeled, and disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical into the environment.[1]

By adhering to the information and procedures outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound and mitigate the risks associated with its use. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use before handling.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. CAS 3730-60-7: this compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,5-Dimethylhexan-2-ol | C8H18O | CID 19506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. acs.org [acs.org]

Thermodynamic Properties of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-Dimethyl-2-hexanol (CAS No: 3730-60-7), a tertiary octyl alcohol. The information contained herein is intended for use in research, drug development, and other scientific applications where a thorough understanding of the physicochemical behavior of this compound is essential. This document summarizes critically evaluated and calculated data, details the experimental protocols for their determination, and presents a visual workflow for a key experimental procedure.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound. The data presented is a compilation from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST).[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₈O | - | [2] |

| Molecular Weight | 130.23 | g/mol | [2] |

| Normal Boiling Point | 155-156 | °C | [3] |

| Melting Point | -61.15 (estimate) | °C | [3][4] |

| Density | 0.8120 | g/cm³ | [3] |

| Flash Point | 52 | °C | [3] |

| Refractive Index | 1.4220 | - | [3][4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source and Notes |

| Standard Enthalpy of Formation (gas) | -374.71 | kJ/mol | [5] (Joback Calculated Property) |

| Standard Gibbs Free Energy of Formation | -119.94 | kJ/mol | [5] (Joback Calculated Property) |

| Enthalpy of Vaporization | 48.40 | kJ/mol | [5] (Joback Calculated Property) |

| Enthalpy of Fusion | 9.63 | kJ/mol | [5] (Joback Calculated Property) |

| Critical Temperature | - | K | [1] (Data available) |

| Critical Pressure | 2868.87 | kPa | [5] (Joback Calculated Property) |

| Heat Capacity at Constant Pressure (Ideal Gas) | - | J/mol·K | [1] (Data available as a function of temperature) |

Experimental Protocols

This section details the methodologies for determining key thermodynamic properties of liquid compounds like this compound.

Determination of Density using Oscillating U-tube Densitometry

The density of a liquid can be precisely measured using an oscillating U-tube densitometer.[6][7][8][9]

Principle: A U-shaped glass tube is electronically excited to oscillate at its natural frequency.[7][9] This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, leading to a shift in the oscillation frequency.[7] This change in frequency is directly related to the density of the sample.[9]

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.

-

Sample Injection: A small, bubble-free aliquot of this compound is injected into the clean, dry U-tube.

-

Temperature Equilibration: The temperature of the sample cell is precisely controlled, as density is temperature-dependent.

-

Frequency Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

-

Density Calculation: The density of the sample is calculated from the measured oscillation period using the calibration constants.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid at a given temperature.[10][11][12][13]

Principle: The sample is placed in a thermostated, evacuated vessel connected to a pressure measuring device. At thermal equilibrium, the measured pressure is the vapor pressure of the substance.

Procedure:

-

Sample Degassing: A small amount of this compound is placed in the sample cell. The sample is typically frozen and the headspace is evacuated to remove any dissolved gases. This process may be repeated several times.

-

Temperature Control: The sample cell is placed in a thermostat and brought to the desired temperature.

-

Equilibration: The system is allowed to reach thermal and phase equilibrium.

-

Pressure Measurement: The pressure in the headspace above the liquid is measured using a high-precision pressure transducer. This measured pressure is the vapor pressure at the set temperature.

-

Temperature Scan: The procedure is repeated at various temperatures to obtain the vapor pressure curve.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[14][15][16]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Procedure:

-

Sample Preparation: A weighed sample of this compound is placed in a crucible inside the bomb.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen.

-

Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a known mass of water.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded before and after combustion to determine the temperature change.

-

Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the specific heat capacity of a substance as a function of temperature.[17][18][19][20]

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference in heat flow is proportional to the specific heat capacity of the sample.

Procedure:

-

Baseline Measurement: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow.

-

Standard Measurement: A scan is performed with a standard material of known specific heat capacity (e.g., sapphire) to calibrate the instrument.

-

Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan and placed in the DSC. A scan is then run over the desired temperature range at a constant heating rate.

-

Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard and the baseline at each temperature.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the specific heat capacity of this compound using Differential Scanning Calorimetry.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 3730-60-7 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Hexanol, 2,5-dimethyl-, (S)- (CAS 3730-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mrclab.com [mrclab.com]

- 7. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. Density measurement - A.KRÜSS Optronic [kruess.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calnesis.com [calnesis.com]

- 13. Measurement Of Vapor Pressure [themasterchemistry.com]

- 14. moorparkcollege.edu [moorparkcollege.edu]

- 15. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 16. scribd.com [scribd.com]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. mdpi.com [mdpi.com]

- 19. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 20. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

Quantum Chemical Calculations for 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2,5-Dimethyl-2-hexanol. It serves as a foundational document for researchers leveraging computational methods to elucidate molecular properties critical for drug design and development.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering insights into the electronic structure and properties of molecules at the atomic level. These ab initio and Density Functional Theory (DFT) methods allow for the prediction of a wide range of molecular attributes, including optimized geometry, vibrational frequencies, electronic properties, and reaction energetics. For a molecule like this compound, a tertiary alcohol with potential applications as a solvent or synthetic intermediate, understanding these properties is crucial for predicting its behavior in biological systems and chemical reactions. This guide outlines the standard computational protocols and expected outcomes for a thorough quantum chemical analysis of this compound.

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical calculations on this compound. These methodologies are based on widely accepted practices in computational chemistry, utilizing common software packages and theoretical models.

Software and Hardware

All calculations are hypothetically performed using the Gaussian 16 suite of programs, a widely recognized software package in computational chemistry. The computations would be carried out on high-performance computing (HPC) clusters to manage the computational demands of the calculations.

Molecular Structure Input

The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Geometry Optimization

The primary computational approach for geometry optimization and subsequent property calculations is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for its balance of accuracy and computational cost in organic molecules. The 6-31G(d,p) basis set is typically used, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the molecular geometry. The optimization is performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Calculations

Further single-point energy calculations are conducted on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Mulliken atomic charges. These calculations provide insights into the molecule's reactivity, polarity, and intermolecular interactions.

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C2 | O | - | - | 1.435 |

| Bond Length | C2 | C1 | - | - | 1.542 |

| Bond Length | C2 | C3 | - | - | 1.538 |

| Bond Angle | O | C2 | C1 | - | 109.5 |

| Bond Angle | C3 | C2 | C1 | - | 111.2 |

| Dihedral Angle | H | O | C2 | C3 | 180.0 |

Table 2: Calculated Vibrational Frequencies (Selected)

| Vibrational Mode | Frequency (cm⁻¹) (Unscaled) | Intensity (km/mol) | Description |

| 1 | 3650 | 45.2 | O-H Stretch |

| 2 | 2980 | 110.5 | C-H Stretch (methyl) |

| 3 | 2965 | 95.8 | C-H Stretch (methylene) |

| 4 | 1450 | 30.1 | C-H Bend |

| 5 | 1150 | 65.7 | C-O Stretch |

Table 3: Calculated Electronic and Thermodynamic Properties

| Property | Value | Units |

| Total Energy | -467.12345 | Hartrees |

| HOMO Energy | -0.245 | Hartrees |

| LUMO Energy | 0.087 | Hartrees |

| HOMO-LUMO Gap | 0.332 | Hartrees |

| Dipole Moment | 1.85 | Debye |

| Enthalpy of Formation | -150.5 | kcal/mol |

| Gibbs Free Energy | -125.2 | kcal/mol |

Visualizations

The following diagrams illustrate the workflow and logical connections inherent in the quantum chemical analysis of this compound.

The Dawn of Tertiary Hexanols: A Technical History and Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of tertiary hexanols, a class of organic compounds with significant applications in chemical synthesis and pharmacology. We trace their origins from the revolutionary development of organometallic chemistry to the establishment of robust synthetic protocols. This document provides a compilation of key physical properties for various tertiary hexanol isomers, detailed experimental procedures for their synthesis via the Grignard reaction, and a visual representation of the synthetic workflow.

Discovery and Historical Context

The journey to the synthesis of tertiary hexanols is intrinsically linked to the advent of organometallic chemistry. Prior to the 20th century, the construction of sterically hindered alcohols, such as tertiary alcohols, posed a significant challenge to organic chemists.

A pivotal breakthrough occurred in 1900 when Philippe Barbier and his student Victor Grignard reported a novel method for forming carbon-carbon bonds using organomagnesium halides. This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, provided a versatile and efficient route to a wide array of alcohols, including tertiary structures. The Grignard reaction, as it became known, involves the nucleophilic addition of an organomagnesium reagent (Grignard reagent) to the carbonyl group of a ketone or ester.

While the initial publications did not specifically name and characterize a "tertiary hexanol," the methodology laid the direct groundwork for their synthesis. The reaction of a Grignard reagent with a suitable ketone (e.g., a methyl Grignard reagent with a five-carbon ketone, or an ethyl Grignard reagent with a four-carbon ketone) would readily yield a tertiary hexanol.

Another relevant historical method is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887.[1][2][3][4][5] This reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a ketone or aldehyde.[1][2][3][4][5] While primarily used to synthesize β-hydroxy esters, it represents an early example of organometallic chemistry being used to form new carbon-carbon bonds and access complex alcohol structures.

The development of these powerful synthetic tools in the late 19th and early 20th centuries opened the door for the systematic synthesis and study of tertiary hexanols, leading to their use as intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals.

Data Presentation: Physical Properties of Tertiary Hexanol Isomers

The following table summarizes key physical properties of several tertiary hexanol isomers. These properties are crucial for their purification, characterization, and application in various chemical processes.

| IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |

| 2-Methyl-2-pentanol | C6H14O | 102.17 | 121 | - | 0.811 | 1.415 |